1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride
Description
1H-Pyrrolo[3,2-b]pyridin-3-ol hydrochloride is a heterocyclic compound featuring a fused pyrrole-pyridine core with a hydroxyl group at position 3 and a hydrochloride salt. The hydrochloride salt likely enhances solubility and stability, making it suitable for industrial or pharmaceutical applications, as suggested by patent filings for substituted analogs .
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-4-9-5-2-1-3-8-7(5)6;/h1-4,9-10H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPFUIVRTDQZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-51-8 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-3-ol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2225146-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with suitable reagents to form the fused ring structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and conversion to the hydrochloride salt form to enhance its properties for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring structure.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyridines .
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridin-3-ol hydrochloride and its derivatives have been studied for their biological activities, particularly in the context of cancer therapy and other diseases. The following key areas highlight its potential:
Anticancer Properties
Research indicates that compounds related to 1H-pyrrolo[3,2-b]pyridine structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives have shown promising results against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. In a study, one derivative demonstrated potent FGFR inhibitory activity with IC50 values in the nanomolar range, effectively inhibiting breast cancer cell proliferation and inducing apoptosis .
Antimicrobial Activity
Pyrrolo derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. For example, certain pyrrolo derivatives showed moderate activity against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolo compounds have been explored, particularly their ability to modulate immune responses. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound typically involves several strategies:
- Cyclo-condensation Reactions : This method combines various precursors to form the pyrrolo structure through cyclization processes.
- Functionalization Techniques : Post-synthetic modifications allow for the introduction of different substituents that can enhance biological activity or selectivity towards specific targets.
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Differences
The core distinction lies in the positioning of substituents and the fused ring system. Key analogs include:
Key Observations :
- Ring Positioning : Pyrrolo[3,2-b]pyridine (target compound) vs. pyrrolo[2,3-b]pyridine () alters electronic distribution, affecting reactivity and binding properties.
- Substituent Effects : The hydroxyl group at position 3 (target) vs. position 4 () or an amine at position 6 () influences acidity, solubility, and interaction with biological targets. Hydroxyl groups enhance hydrogen bonding, while amines increase basicity.
- Salt Form : Hydrochloride salts improve stability and handling across all analogs, as seen in industrial-grade materials .
Biological Activity
1H-Pyrrolo[3,2-b]pyridin-3-ol hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that includes a pyrrole and pyridine moiety. The molecular formula is , with a molecular weight of approximately 180.59 g/mol. The presence of the hydroxyl group enhances its solubility in polar solvents, facilitating its use in biological applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been identified as an inhibitor of specific kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). This inhibition is significant for conditions related to renal and cardiovascular diseases due to SGK-1's role in mediating electrolyte balance and cell proliferation .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, suggesting its potential as a therapeutic agent in various inflammatory disease models .
- Cytochrome P450 Interaction : Studies have shown that it may inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which raises concerns regarding potential drug-drug interactions during therapeutic applications .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cancer Therapy : A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, compound 4h showed IC50 values against FGFRs ranging from 7 to 712 nM and effectively inhibited breast cancer cell proliferation and migration .
- Inflammatory Diseases : In a model of inflammation, the administration of this compound resulted in a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
